![molecular formula C9H18ClNO2 B14231558 N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride CAS No. 821800-97-9](/img/structure/B14231558.png)
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is known for its unique structure, which includes a cyclopentyl ring with a hydroxyl group and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and butanamide.
Hydroxylation: Cyclopentanone is hydroxylated to introduce the hydroxyl group at the 2-position, resulting in 2-hydroxycyclopentanone.
Amidation: The 2-hydroxycyclopentanone is then reacted with butanamide under suitable conditions to form N-[(1S,2S)-2-hydroxycyclopentyl]butanamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentyl butanamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2-ketocyclopentyl butanamide.
Reduction: Cyclopentyl butanamide.
Substitution: Various substituted cyclopentyl butanamides depending on the substituent introduced.
Applications De Recherche Scientifique
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the amide moiety play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes through its unique structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide: Similar structure but with an acetamide group instead of butanamide.
N-[(1S,2S)-2-Hydroxycyclopentyl]propionamide: Contains a propionamide group.
N-[(1S,2S)-2-Hydroxycyclopentyl]isobutyramide: Features an isobutyramide group.
Uniqueness
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride is unique due to its specific combination of a cyclopentyl ring with a hydroxyl group and a butanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
821800-97-9 |
|---|---|
Formule moléculaire |
C9H18ClNO2 |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-4-9(12)10-7-5-3-6-8(7)11;/h7-8,11H,2-6H2,1H3,(H,10,12);1H/t7-,8-;/m0./s1 |
Clé InChI |
SFGRIQWYWFHOOD-WSZWBAFRSA-N |
SMILES isomérique |
CCCC(=O)N[C@H]1CCC[C@@H]1O.Cl |
SMILES canonique |
CCCC(=O)NC1CCCC1O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
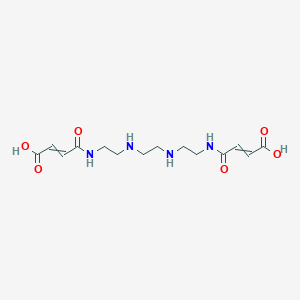

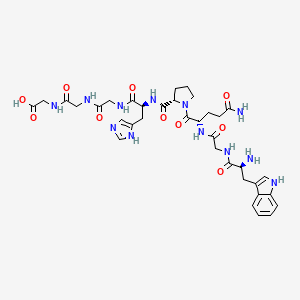
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
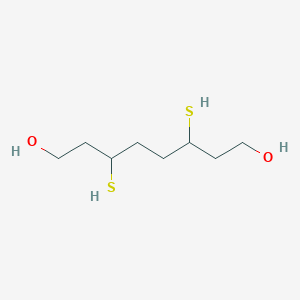
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
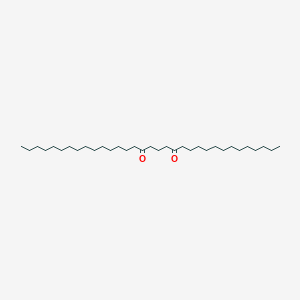
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
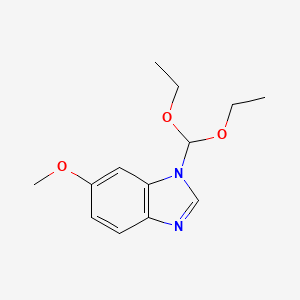
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
